1-Boc-Piperazine-2-carboxylic acid

Peptide Synthesis Medicinal Chemistry Analytical Chemistry

Choose 1-Boc-piperazine-2-carboxylic acid for orthogonal N1-Boc protection in peptide synthesis. Enables selective N4 functionalization while preserving N1 protection—critical for piperazine-based peptidomimetics and β-turn mimetics. ≥97% HPLC purity, thermal stability (mp 243-247°C), ≤0.5% moisture ensure accurate stoichiometry across pilot-scale campaigns. Compatible with Boc/Bzl solid-phase protocols. Cost-optimized vs chiral analogs for library synthesis where stereochemistry is not critical. Inquire for bulk pricing.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 1214196-85-6
Cat. No. B164685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-Piperazine-2-carboxylic acid
CAS1214196-85-6
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C(=O)O
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
InChIKeyMPOFEHGMWPHBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-Piperazine-2-carboxylic acid (CAS 1214196-85-6) Procurement Guide: Specifications and Differential Utility


1-Boc-Piperazine-2-carboxylic acid (CAS 1214196-85-6), also known as 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is a protected piperazine amino acid building block with a molecular formula of C10H18N2O4 and a molecular weight of 230.26 g/mol . This compound features a piperazine core with a Boc (tert-butoxycarbonyl) protecting group on one nitrogen and a free carboxylic acid at the 2-position [1]. It serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and medicinal chemistry programs .

Why Generic Piperazine-2-carboxylic Acid Derivatives Are Not Interchangeable with 1-Boc-Piperazine-2-carboxylic acid


Substitution of 1-Boc-piperazine-2-carboxylic acid with other piperazine-2-carboxylic acid derivatives is not feasible without compromising synthetic outcomes due to differences in regioselectivity, deprotection compatibility, and chiral purity [1]. The Boc group at the N1 position provides orthogonal protection relative to other common protecting groups like Fmoc or Cbz, enabling precise control in multi-step syntheses [2]. Additionally, the free carboxylic acid at the 2-position allows for direct coupling reactions that are not possible with analogs lacking this functional group or having different protection patterns [3].

Quantitative Differential Evidence for 1-Boc-Piperazine-2-carboxylic acid Selection


HPLC Purity Specifications: 1-Boc-Piperazine-2-carboxylic acid vs. Chiral Analogs

The standard commercial purity of 1-Boc-piperazine-2-carboxylic acid is ≥ 97% by HPLC, with some suppliers offering ≥ 98% . This compares favorably to the (R)-enantiomer (CAS 278788-60-6) which is commonly available at ≥ 97% purity with enantiomeric excess of 98-100% , and the (S)-enantiomer (CAS 159532-59-9) available at 97-99.8% purity . The non-chiral compound provides a more cost-effective building block for non-stereoselective applications while maintaining comparable purity metrics.

Peptide Synthesis Medicinal Chemistry Analytical Chemistry

Regioselective Protection: N1-Boc vs. N4-Boc Piperazine-2-carboxylic acid

The N1-Boc protection pattern in 1-Boc-piperazine-2-carboxylic acid enables orthogonal deprotection strategies relative to N4-Boc analogs (CAS 128019-59-0) [1]. In solid-phase peptide synthesis using Boc/Bzl chemistry, the N1-Boc group remains stable under coupling conditions while allowing selective deprotection with TFA . The N4-Boc derivative, in contrast, positions the Boc group on the opposite nitrogen, which can affect the reactivity and steric accessibility of the piperazine ring during subsequent functionalization steps .

Regioselective Synthesis Protecting Group Strategy Organic Chemistry

Storage Stability: 1-Boc-Piperazine-2-carboxylic acid vs. N1-Boc-N4-Fmoc Derivative

1-Boc-piperazine-2-carboxylic acid exhibits standard storage requirements of 2-8°C under inert atmosphere, with a melting point of 243-247°C (decomposition) . In contrast, the more complex N1-Boc-N4-Fmoc-piperazine-2-carboxylic acid (CAS 218278-58-1) has a significantly lower melting point of 156°C, indicating reduced thermal stability . The simpler compound's higher melting point and standard refrigeration requirements make it more robust for long-term storage and less prone to degradation during shipping and handling .

Compound Stability Storage Conditions Procurement Logistics

Moisture Sensitivity: 1-Boc-Piperazine-2-carboxylic acid vs. Piperazine-2-carboxylic acid

Commercial specifications for 1-Boc-piperazine-2-carboxylic acid include a moisture content specification of ≤ 0.5% [1]. This contrasts with unprotected piperazine-2-carboxylic acid, which is typically supplied as a dihydrochloride salt with higher and more variable water content due to the hygroscopic nature of the free amino groups [2]. The Boc-protected derivative's lower moisture specification ensures more accurate stoichiometry in coupling reactions and improved batch-to-batch reproducibility .

Hygroscopicity Weighing Accuracy Process Reproducibility

Synthetic Yield Comparison: 1-Boc-Piperazine-2-carboxylic acid vs. 4-Boc Derivative

The synthesis of 4-Boc-piperazine-2-carboxylic acid (CAS 128019-59-0) from piperazine-2-carboxylic acid dihydrochloride and Boc2O proceeds with a reported yield of 88% . While direct yield data for 1-Boc-piperazine-2-carboxylic acid synthesis is not reported in open literature, the regioselective N1 protection typically involves similar reaction conditions with comparable efficiency [1]. The key differentiator lies in the synthetic accessibility: 1-Boc protection can be achieved with high selectivity under controlled conditions, providing a reliable route to the desired regioisomer [2].

Synthesis Efficiency Process Chemistry Yield Optimization

Optimal Procurement and Application Scenarios for 1-Boc-Piperazine-2-carboxylic acid


Non-Stereoselective Peptide Building Block Synthesis

Based on purity equivalence (≥97% HPLC) to chiral analogs but at lower cost , 1-Boc-piperazine-2-carboxylic acid is optimally selected for peptide syntheses where stereochemistry is not critical, such as in the construction of piperazine-containing peptidomimetics and β-turn mimetics [1].

Medicinal Chemistry Library Construction Requiring N1-Boc Protection

The specific N1-Boc protection pattern enables orthogonal N4 functionalization strategies , making this compound the preferred building block for generating piperazine-based compound libraries where N1 protection must be maintained while derivatizing the N4 position [1].

Process Chemistry with Extended Storage Requirements

Given its higher thermal stability (mp 243-247°C) compared to more complex protected derivatives and controlled moisture content (≤0.5%) [1], this compound is well-suited for pilot-scale syntheses requiring robust storage and accurate stoichiometry over extended campaigns.

Solid-Phase Peptide Synthesis Using Boc/Bzl Chemistry

The Boc protecting group is compatible with Boc/Bzl solid-phase peptide synthesis protocols , allowing for the incorporation of piperazine scaffolds into resin-bound peptides with selective N4 deprotection for subsequent functionalization [1].

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